molecular formula C7H12FNO2 B13385591 Ethyl 4-fluoropyrrolidine-2-carboxylate

Ethyl 4-fluoropyrrolidine-2-carboxylate

Cat. No.: B13385591
M. Wt: 161.17 g/mol
InChI Key: YRDIYVDGPRPFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluoropyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H12FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom at the 4-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of ethyl 2-pyrrolidinecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major product is 4-fluoropyrrolidine-2-carboxylic acid.

    Reduction: Reduced derivatives of the original compound, potentially altering the functional groups present.

Scientific Research Applications

Ethyl 4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-fluoropyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 4-fluoropyrrolidine-2-carboxylate can be compared with other fluorinated pyrrolidine derivatives:

    Ethyl 4-chloropyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    Ethyl 4-bromopyrrolidine-2-carboxylate: Contains a bromine atom, which can affect its chemical properties and applications.

    Ethyl 4-iodopyrrolidine-2-carboxylate: The presence of iodine can significantly alter the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications .

Properties

IUPAC Name

ethyl 4-fluoropyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDIYVDGPRPFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.